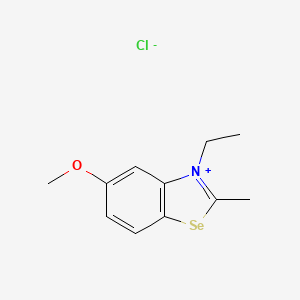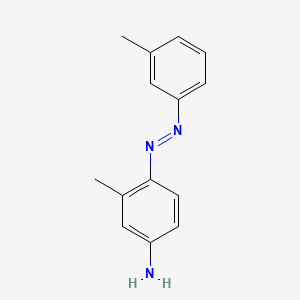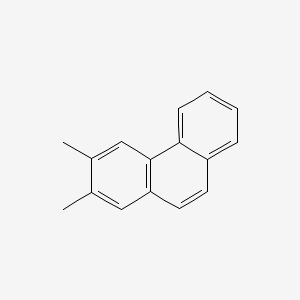
2-Methylpteridine
概要
説明
2-Methylpyridine, also known as 2-Picoline or alpha-Picoline, is a colorless liquid with a strong, unpleasant odor . It is a valuable chemical product used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Another study explored a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor .Molecular Structure Analysis
The molecular formula of 2-Methylpyridine is C6H7N . Its molecular weight is 93.1265 . The IUPAC Standard InChI is InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 .Chemical Reactions Analysis
2-Methylpyridine is highly flammable and water-soluble . It reacts with hydrogen peroxide, iron (II) sulfate, sulfuric acid, oxidizing agents, acids, and metals . The reactions of 2-methylpyridines involved heterogeneous catalysis and/or a Ladenberg rearrangement .Physical And Chemical Properties Analysis
2-Methylpyridine is a colorless liquid with a strong, unpleasant odor . It is highly flammable and water-soluble .科学的研究の応用
1. Synthesis of Naturally Occurring Pteridine Derivatives
2-Methylpteridine derivatives are key in the synthesis of naturally occurring pteridine compounds. The conversion of side chains in pteridines facilitates the production of vital biochemical substances, such as folic acid, which is a crucial growth cofactor in humans (Kim, Kang, & Baek, 2002).
2. Target for Diuretics
2-Methylpteridine derivatives have been studied for their potential as diuretics. Structurally similar to triamterene, a known diuretic, these compounds have shown promising diuretic effects in pharmacological studies, offering a basis for further development of diuretic drugs (Sokolova, Stavytskyi, Kovalenko, & Podpletnya, 2022).
3. In Complexes with Metals for Potential Applications
The coordination chemistry of 2-Methylpteridine and its complexes with various metals like Co(II), Ni(II), Cu(II), Cd(II), Pd(II), and Pt(II) have been explored. These complexes may have various applications, ranging from catalysis to pharmaceuticals (Acuña-Cueva et al., 2003).
4. Biomarker Analysis in Medical Diagnostics
2-Methylpteridine derivatives are utilized as internal standards in biomarker analysis. Techniques like LC-MS are employed for determining pteridinic biomarkers in urine samples, crucial for understanding several biochemical pathways and clinical diagnostics (Jiménez Girón et al., 2012).
5. Reductive Amination Processes
2-Methylpteridine compounds have been used in reductive amination processes. These reactions are significant in organic chemistry for synthesizing various bioactive molecules and intermediates (Kuroda, Isarai, & Murata, 2012).
Safety And Hazards
2-Methylpyridine is highly flammable and can be ignited under almost all ambient temperature conditions . It can cause serious or permanent injury . Inhalation, ingestion, or skin absorption can cause narcosis, headache, nausea, giddiness, vomiting . It causes severe irritation to the eyes and burns to the skin .
将来の方向性
The future directions of 2-Methylpyridine research could involve exploring more efficient and greener synthesis methods . Additionally, further studies could focus on the development of robust, bench-top methods that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield .
特性
IUPAC Name |
2-methylpteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRRCHSUAXSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343430 | |
| Record name | 2-Methylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpteridine | |
CAS RN |
2432-20-4 | |
| Record name | 2-Methylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2-methylpteridine and its derivatives?
A1: Several approaches to constructing the pteridine ring system, particularly with a 2-methyl substituent, are described. One common strategy utilizes 3-aminopyrazine-2-carbaldehyde as a key starting material. This aldehyde can be converted to various 2-amino-3-substituted pyrazine derivatives, which then undergo cyclization reactions to yield the desired pteridine structure []. Another method involves the reaction of 4-aminopteridine derivatives with chloroacetaldehyde, leading to the formation of imidazopteridines. Alkyl derivatives at the 6-position of the imidazopteridine scaffold can be introduced by using appropriately substituted starting materials [].
Q2: How does the structure of the pteridine influence its reactivity?
A2: The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack. For example, 6,7-dimethylpteridine readily reacts with nucleophiles like amines and hydroxylamine, leading to ring-opening or addition products []. The specific site of attack and the nature of the products formed depend on the substituents present on the pteridine ring and the nature of the nucleophile.
Q3: What interesting reactivity has been observed with 6,7-dimethylpteridine?
A3: 6,7-Dimethylpteridine exhibits a variety of reactions with different nucleophiles. With aliphatic amines, it undergoes self-condensation to form 7-(3,4-dihydro-6,7-dimethylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methylpteridine (1) and 7-(6,7-dimethylpteridin-4-ylmethylene)-3,7-dihydro-6-methylpteridine (3a) []. It can also undergo addition reactions with malononitrile and cyanoacetamide to form pyrido[2,3-b]pyrazine derivatives [].
Q4: Are there examples of 2-methylpteridine forming adducts?
A4: Yes, studies have shown that 2-methylpteridine can form adducts with certain reagents. For instance, it reacts with dimedone to form 3,4-dihydro-2-methyl-4-(4,4-dimethyl-2,6-dioxocyclohexyl)pteridine []. Interestingly, analysis of the UV spectra suggests that this adduct exists in a zwitterionic form in its neutral state [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)

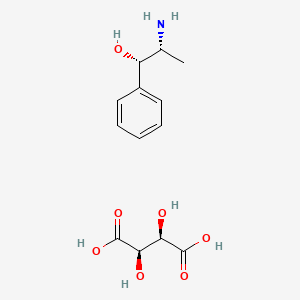

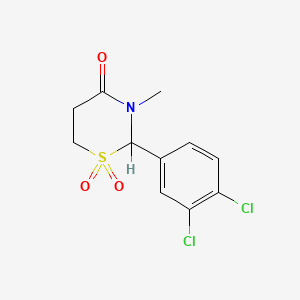
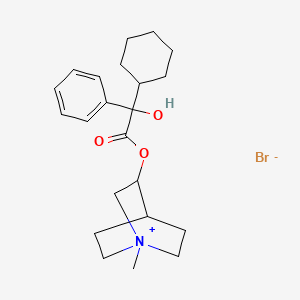
![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-](/img/structure/B1619740.png)

